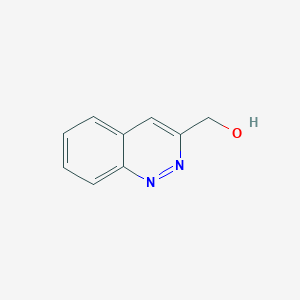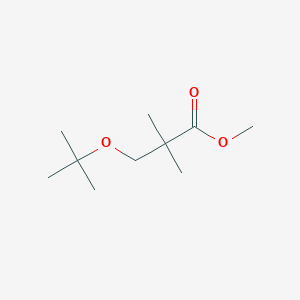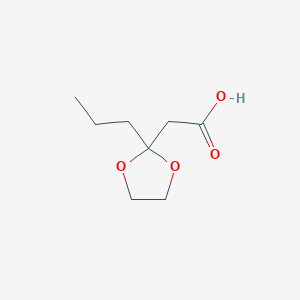![molecular formula C7H10O2 B1429286 8-Oxabicyclo[3.2.1]octan-2-one CAS No. 39536-72-6](/img/structure/B1429286.png)
8-Oxabicyclo[3.2.1]octan-2-one
Vue d'ensemble
Description
8-Oxabicyclo[3.2.1]octan-2-one is a chemical compound with a molecular weight of 126.16 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 8-Oxabicyclo[3.2.1]octanes has been achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers . This method, promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr2, allows the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H10O2/c8-6-3-1-5-2-4-7(6)9-5/h5,7H,1-4H2 . Chemical Reactions Analysis
The chemical reactions involving this compound have been studied extensively. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been successfully developed, allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
8-Oxabicyclo[3.2.1]octan-2-one has been a focus in synthetic chemistry due to its utility in forming complex organic structures. Hopf and Abhilash (2009) developed novel syntheses of this compound, highlighting its conversion into α,β-unsaturated ketones and furanocycloheptanols with unique substitution patterns (Hopf & Abhilash, 2009). Ishida, Kusama, and Iwasawa (2010) achieved enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives via asymmetric [3+2]-cycloaddition, producing derivatives with high yields and enantiomeric excesses (Ishida, Kusama, & Iwasawa, 2010).
Application in Natural Product Synthesis
The versatility of this compound extends to natural product synthesis. Rubinger and Mann (1999) demonstrated its use in constructing the basic skeleton of guaianolides and pseudoguaianolides, key components in several natural products (Rubinger & Mann, 1999). Similarly, Khlevin et al. (2012) synthesized polyhydroxylated derivatives, which are potential blocks for bioactive molecules (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).
Biological Significance
The structure of this compound is significant in biological contexts. Ievlev et al. (2016) noted its role in the synthesis of oxygen heterocyclic natural molecules, highlighting its presence in insect pheromones and plant growth regulators (Ievlev, Ershov, Milovidova, Belikov, & Nasakin, 2016).
Asymmetric Synthesis
This compound is also critical in asymmetric synthesis. Hartung and Hoffmann (2004) explored its use in non-aldol approaches to prepare chiral building blocks, highlighting strategies for enantioselective synthesis (Hartung & Hoffmann, 2004).
Mécanisme D'action
Target of Action
It’s worth noting that the 8-oxabicyclo[321]octane scaffold is a common structural motif in many classes of natural products, some of which show interesting biological activities .
Mode of Action
The mode of action of 8-Oxabicyclo[3.2.1]octan-2-one involves a series of chemical reactions. An efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . The resultant compounds could then undergo interrupted Nazarov cyclization .
Biochemical Pathways
The compound is synthesized via a series of reactions, including a tandem c–h oxidation/oxa-[3,3] cope rearrangement/aldol reaction .
Pharmacokinetics
The compound is typically stored at a temperature of 4°c .
Result of Action
The compound is part of a family of structures that are featured in many natural products, some of which show interesting biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature of 4°C to maintain its stability . Additionally, safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that the compound can be synthesized via a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar context, although the nature of these interactions is yet to be fully understood.
Molecular Mechanism
It is known that the compound can be synthesized via a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction , suggesting that it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
8-oxabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-5-2-4-7(6)9-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTQFLSSSJKNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-oxabicyclo[3.2.1]octan-2-one in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. Researchers have developed novel methods for its synthesis, making it readily available for further transformations []. This compound can be elaborated into more complex structures, particularly cycloheptane-annulated furans, which are important structural motifs in various natural products and pharmaceuticals [].
Q2: How can this compound be used to access cycloheptane-annulated furans?
A2: As described in [], this compound can be subjected to chain elongation reactions with various oxophosphonates, leading to the formation of α,β-unsaturated ketones. These ketones, upon treatment with boron trifluoride diethyl etherate (BF3·OEt2), undergo a cyclization reaction to yield furanocycloheptanols. This synthetic route allows for the preparation of furanocycloheptanols with specific substitution patterns that were previously inaccessible.
Q3: Can this compound participate in cycloaddition reactions?
A3: While not directly addressed in the provided abstracts, research indicates that related bicyclic compounds can participate in cycloaddition reactions, specifically with carbonyl ylides []. The reactivity and selectivity of such reactions would depend on the specific substituents present on both the this compound derivative and the reacting carbonyl ylide. Further investigation into this area could uncover novel synthetic applications for this compound derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


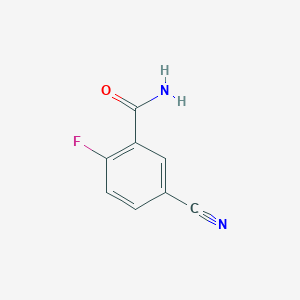
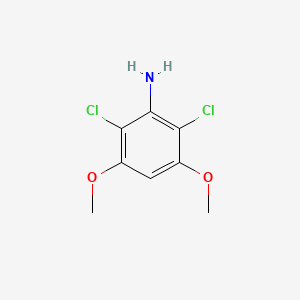
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)
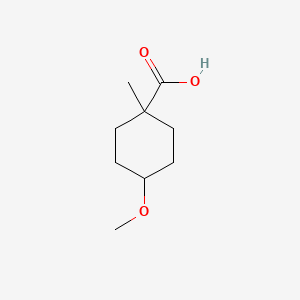
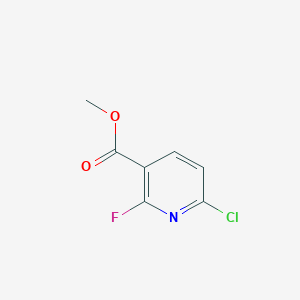
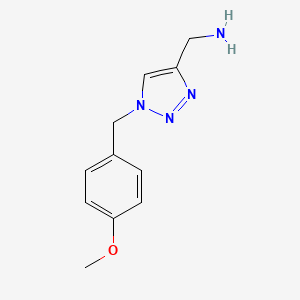
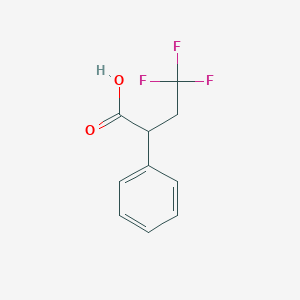
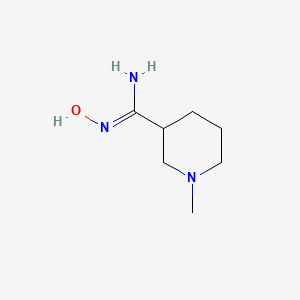
![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)

